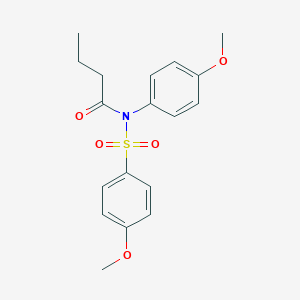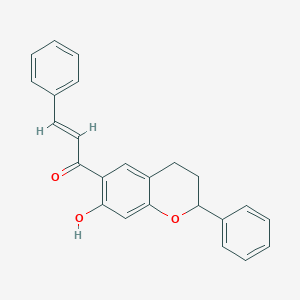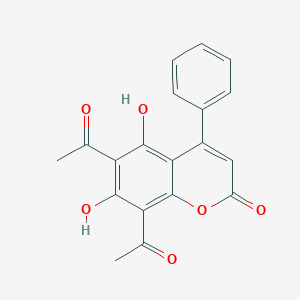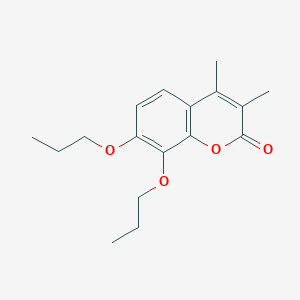
N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway, which plays a critical role in the immune response, inflammation, and cancer. BMS-345541 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Wirkmechanismus
N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide functions as a selective inhibitor of the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. The NF-κB pathway plays a critical role in the immune response, inflammation, and cancer. By inhibiting the IKK complex, this compound blocks the activation of NF-κB and downstream signaling pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth, proliferation, and survival by blocking the NF-κB signaling pathway. In inflammatory disorders and autoimmune diseases, this compound can reduce inflammation and immune system activation by inhibiting the NF-κB pathway. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is its selectivity for the IKK complex, which makes it a useful tool for studying the NF-κB signaling pathway. However, a limitation of this compound is its relatively low potency compared to other IKK inhibitors, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective IKK inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound in various diseases.
Synthesemethoden
N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 4-methoxyaniline to form N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide. The resulting compound is then reacted with butyric anhydride and triethylamine to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. Inflammatory disorders and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis have also been targeted for potential therapeutic applications of this compound.
Eigenschaften
Molekularformel |
C18H21NO5S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-(4-methoxyphenyl)sulfonylbutanamide |
InChI |
InChI=1S/C18H21NO5S/c1-4-5-18(20)19(14-6-8-15(23-2)9-7-14)25(21,22)17-12-10-16(24-3)11-13-17/h6-13H,4-5H2,1-3H3 |
InChI-Schlüssel |
FSIGHQZWIQTOFO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)

![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)


